molecular formula C16H17N3O4 B10761939 [6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate

[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate

Cat. No.: B10761939
M. Wt: 315.32 g/mol
InChI Key: NPSQJYCWTMTMAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC651079 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are detailed in various research articles, but generally, it involves the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of NSC651079 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures for handling potentially hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

NSC651079 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

NSC651079 has a wide range of scientific research applications, including:

Mechanism of Action

NSC651079 exerts its effects by inducing apoptosis in cancer cells. It activates caspase enzymes, leading to the cleavage of cytokeratin-18 and other cellular proteins. This process is independent of the p53 pathway, making it effective even in cells with p53 mutations. The compound also induces lysosomal membrane permeabilization, leading to the release of cathepsin B and cathepsin D into the cytosol, which further promotes apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC651079 is unique in its ability to induce apoptosis independently of the p53 pathway. This makes it particularly valuable for treating cancers with p53 mutations, which are often resistant to traditional therapies .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate

InChI

InChI=1S/C16H17N3O4/c1-3-10(20)23-9-4-5-19-13-11(17-16(9)19)15(22)12(18-6-7-18)8(2)14(13)21/h9H,3-7H2,1-2H3

InChI Key

NPSQJYCWTMTMAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCN2C1=NC3=C2C(=O)C(=C(C3=O)N4CC4)C

Origin of Product

United States

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